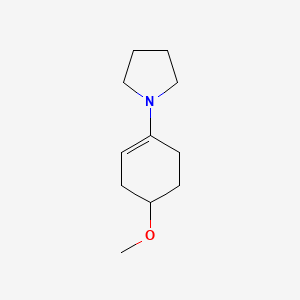
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is a chemical compound with the molecular formula C10H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and cyclohexene, a six-membered ring with one double bond
Preparation Methods
The synthesis of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with a methoxy-substituted cyclohexene derivative. One common method is the reaction of pyrrolidine with 4-methoxycyclohexanone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming a saturated cyclohexane derivative. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases such as sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. This can help in understanding the role of these compounds in various biological processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets and pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure may also make it useful in the development of new materials and products.
Mechanism of Action
The mechanism of action of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is not well-documented. based on its structure, it is likely to interact with various molecular targets through its pyrrolidine and cyclohexene moieties. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(1-Cyclohexen-1-yl)pyrrolidine: This compound lacks the methoxy group, which may result in different chemical and biological properties.
4-Methoxycyclohexanone: This compound contains the methoxy group but lacks the pyrrolidine ring, leading to different reactivity and applications.
Pyrrolidine: The parent compound, pyrrolidine, is a simple nitrogen-containing heterocycle with a wide range of applications in chemistry and biology.
The presence of the methoxy group and the cyclohexene ring in this compound makes it unique and potentially more versatile in various applications compared to its simpler counterparts.
Properties
CAS No. |
52290-93-4 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(4-methoxycyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4,11H,2-3,5-9H2,1H3 |
InChI Key |
IKZFNBPDKHJAJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(=CC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)

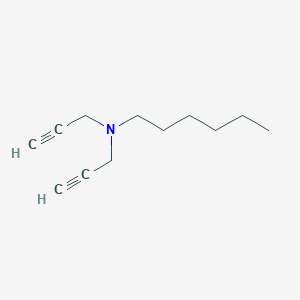

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
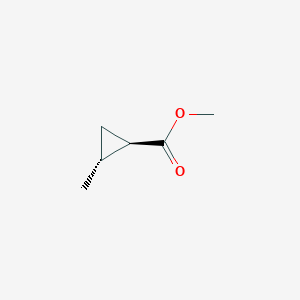
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
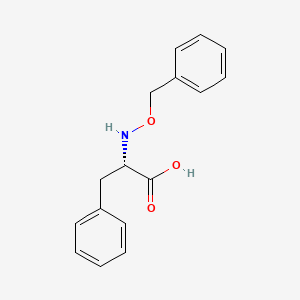

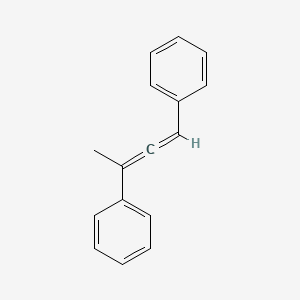
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
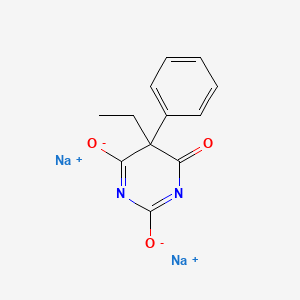
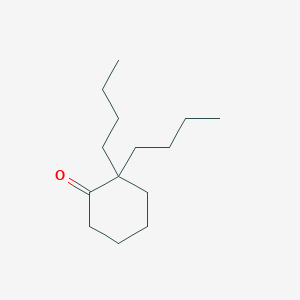
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
